molecular formula C12H14N2O4 B13174308 Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13174308
M. Wt: 250.25 g/mol
InChI Key: FMUGTKGMGPYHIS-UHFFFAOYSA-N
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Description

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The 4,5-dihydro-1,3-oxazole (dihydrooxazole) core is a privileged structure found in compounds with a range of biological activities. Research into analogous structures highlights their potential as key intermediates and pharmacophores for discovering cyclooxygenase-1 (COX-1)-selective inhibitors, which are valuable probes for studying inflammatory processes and related pathophysiological conditions . Furthermore, derivatives containing the dihydrooxazole moiety are extensively investigated for their anticancer properties, acting through diverse mechanisms such as tubulin inhibition and apoptosis induction . This compound, featuring a methoxypyridine substituent, serves as a versatile building block for designing and synthesizing new molecules aimed at these and other biological targets. Its structural characteristics make it a valuable tool for researchers exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-13-10)8-5-4-6-9(14-8)16-2/h4-7,10-11H,3H2,1-2H3

InChI Key

FMUGTKGMGPYHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=NC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-(6-hydroxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate.

    Reduction: Formation of 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazoline-4-carboxylate.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a methoxy-substituted pyridine ring and an oxazole ring. Its molecular formula is C12H14N2O4C_{12}H_{14}N_2O_4, and it has a molecular weight of 250.25 g/mol . This compound's unique structural features contribute to its biological activity and potential applications in medicinal chemistry and materials science.

Biological Activities
Research indicates that this compound exhibits promising biological activities. Studies on its interaction with biological targets suggest it may bind to specific receptors or enzymes, modulating biological pathways and leading to antimicrobial and anticancer effects. Further research is needed to elucidate the precise molecular mechanisms involved in these interactions.

Applications
this compound has several applications across different fields:

  • Medicinal Chemistry: Due to its unique structure, this compound is explored for potential therapeutic applications.
  • Materials Science: This compound is also being looked at for use in materials science.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylateSimilar oxazole structure; different pyridine substitutionPotentially different biological activity due to substitution position
Ethyl 5-(7-methoxyquinolin-2-yl)-4,5-dihydro-1,3-thiazoleContains a thiazole ring instead of an oxazoleExplored for different therapeutic applications
5-(3-(2,6-Dichloro)phenoxy)propyl)-3-methylisoxazoleIsoxazole structure; phenoxy groupKnown for specific drug targets in cancer therapy

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Effects : The 6-methoxypyridin-2-yl group likely donates electron density via resonance, altering reactivity in catalysis or drug-target interactions compared to electron-withdrawing substituents (e.g., thiadiazoles in ).
  • Biological Activity : While hydroxyphenyl analogs () may exhibit antioxidant properties, the target compound’s pyridine moiety could enhance binding to enzymatic pockets, warranting further pharmacological studies.

Biological Activity

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1C(OC=N1)C2=NC(=CC=C2)OC

The unique combination of a methoxy-substituted pyridine and an oxazole ring contributes to its biological activity and potential applications in medicinal chemistry and materials science.

Synthesis Methods

Synthesis typically involves the cyclization of 6-methoxypyridine-2-carboxylic acid with ethyl oxalyl chloride under basic conditions using triethylamine. This method allows for the formation of the target compound with high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The exact mechanisms are still under investigation but may involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in disease processes. For example, it exhibits inhibitory activity against thymidylate synthase, which is critical in DNA synthesis and repair. This inhibition could provide a basis for developing new chemotherapeutic agents targeting rapidly dividing cancer cells .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 μg/mL. The study utilized a broth microdilution method to assess antimicrobial efficacy against various pathogens.

Research on Anticancer Mechanisms

In a recent investigation focusing on lung cancer cells, this compound was found to induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

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